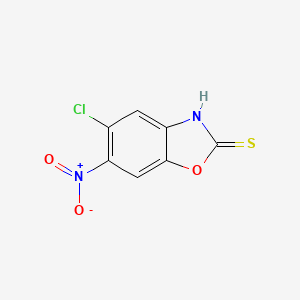

5-Chloro-6-nitro-1,3-benzoxazole-2-thiol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-6-nitro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3S/c8-3-1-4-6(13-7(14)9-4)2-5(3)10(11)12/h1-2H,(H,9,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXQCWJAPLYTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 6 Nitro 1,3 Benzoxazole 2 Thiol and Its Derivatives

Strategies for the De Novo Synthesis of the Benzoxazole (B165842) Core with 5-Chloro and 6-Nitro Substitution

The de novo synthesis of the 5-chloro-6-nitro-1,3-benzoxazole (B2994166) core is a foundational step that requires careful planning to ensure correct isomer formation. The primary approach involves the cyclization of a pre-functionalized precursor where the chloro and nitro substituents are already in their desired positions.

The most direct and efficient strategy for constructing the 5-chloro-6-nitro-benzoxazole core begins with the selection of an appropriately substituted o-aminophenol. The key precursor for this synthesis is 2-amino-4-chloro-5-nitrophenol (B145731) . google.com This molecule contains the essential amino and hydroxyl groups ortho to each other, which are required for the formation of the oxazole (B20620) ring. Crucially, it also possesses the chloro and nitro groups in the correct 4- and 5-positions of the phenol (B47542) ring, which will become the 5- and 6-positions in the final benzoxazole product.

The reaction pathway is typically designed as a two-step process:

Acylation: The 2-amino-4-chloro-5-nitrophenol is first reacted with a carbonyl-containing compound, such as an acyl chloride or a carboxylic acid, to form an amide intermediate. google.comnih.gov

Dehydrative Cyclization: The resulting N-acyl intermediate undergoes an intramolecular condensation-dehydration reaction to close the oxazole ring. google.comnih.gov

This precursor-driven approach ensures that the substitution pattern is unambiguously established from the outset, avoiding complex and often low-yielding post-cyclization functionalization steps.

The synthesis of the benzoxazole core from 2-amino-4-chloro-5-nitrophenol is inherently a multi-step process where the isolation of key intermediates is often possible and desirable for purification.

A common sequence involves the N-acylation of the precursor followed by acid-catalyzed cyclization. google.com For instance, 2-amino-4-chloro-5-nitrophenol can be reacted with an acyl chloride, such as 2-ethylhexanoyl chloride, in the presence of a base like triethylamine (B128534) and a solvent like N,N-dimethylformamide (DMF). google.com This reaction yields an oily O-acyl product which can be isolated. google.com In some cases, a mixture of N-acyl and O,N-diacyl compounds may be formed. google.com

This isolated acyl intermediate is then subjected to cyclization conditions. The mixture is typically heated under reflux in a non-polar solvent like toluene (B28343) with an acid catalyst. google.comnih.gov The progress of the ring-closure can be monitored until the insoluble starting materials disappear. google.com Following the reaction, a standard workup involving extraction and solvent evaporation yields the crude 2-substituted-5-chloro-6-nitro-1,3-benzoxazole. google.com

The choice of reagents and catalysts is critical for achieving high yields and purity in the cyclization step. Acid catalysts are predominantly used to promote the intramolecular dehydration reaction.

Commonly Used Acid Catalysts:

p-Toluenesulfonic acid (p-TsOH): A widely used, effective, and moderately strong organic acid for promoting cyclization. google.comnih.gov

Inorganic Acids: Strong acids such as sulfuric acid and polyphosphoric acid are also effective. google.com

Lewis Acids: Catalysts like zinc chloride, aluminum chloride, and titanium chloride can facilitate the ring closure. google.com

Brønsted Acidic Ionic Liquids (BAILs): Modern, environmentally friendly, and recyclable heterogeneous catalysts that can be used under solvent-free conditions to drive the reaction to completion with high yields. nih.gov

The table below summarizes various catalytic systems employed in benzoxazole synthesis.

| Catalyst Type | Specific Catalyst | Typical Conditions | Reference |

| Brønsted Acid | p-Toluenesulfonic acid | Reflux in Toluene | google.comnih.gov |

| Inorganic Acid | Polyphosphoric Acid | Heating | google.com |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Heating | google.com |

| Ionic Liquid | BAIL gel | 130 °C, Solvent-free | nih.gov |

| Metal Salt | Nickel Sulfate (NiSO₄) | Room Temp, Ethanol | amazonaws.com |

The selection of the catalyst often depends on the specific substrate and the desired reaction conditions, with newer methods focusing on milder, more sustainable options. nih.govamazonaws.com

Targeted Synthesis of the 2-Thiol Moiety in Benzoxazole Systems

The introduction of a thiol group at the C2 position of the benzoxazole ring is a key step in synthesizing the target compound. This transformation is typically achieved by reacting the o-aminophenol precursor with a reagent that can provide the C=S moiety, leading to a one-pot cyclization and thiolation.

Several reliable methods exist for the direct synthesis of benzoxazole-2-thiols from o-aminophenols. These methods involve cyclocondensation with reagents containing a thiocarbonyl group.

Reaction with Carbon Disulfide (CS₂): This is a conventional and widely used method where the o-aminophenol precursor reacts with carbon disulfide in the presence of a strong base like potassium hydroxide (B78521) (KOH) in a solvent such as ethanol. nih.gov The reaction proceeds through a dithiocarbamate (B8719985) intermediate which subsequently cyclizes to form the benzoxazole-2-thiol.

Reaction with Thiourea: A straightforward approach involves heating the 2-aminophenol (B121084) precursor with thiourea. nih.govnih.gov This reaction can often be carried out at high temperatures (e.g., 200 °C) in the absence of a solvent, representing a simple and atom-economical pathway. nih.govnih.gov

Reaction with Potassium Ethyl Xanthate: This method is another classic route to 2-mercaptobenzoxazoles, involving the reaction of the aminophenol with potassium ethyl xanthate. nih.gov

Reaction with Tetramethylthiuram Disulfide (TMTD): A more recent and environmentally benign method involves the cyclization of 2-aminophenols with TMTD. researchgate.net This process can be performed efficiently in water, avoiding the use of volatile organic solvents. researchgate.net

Optimizing reaction conditions is essential for maximizing the yield and purity of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol. The parameters to be adjusted vary depending on the chosen synthetic method.

For the carbon disulfide method , optimization involves the careful selection of the base and solvent, as well as controlling the reaction temperature to manage the exothermic nature of the initial reaction and to drive the cyclization to completion.

In the thiourea method , the primary parameters for optimization are the reaction temperature and duration. nih.gov Since the reaction is often performed neat (solvent-free), precise temperature control is crucial to prevent decomposition while ensuring a reasonable reaction rate. nih.gov

The TMTD method offers significant advantages in terms of "green chemistry." researchgate.net Optimization here focuses on leveraging water as the reaction medium. The reaction time and temperature are adjusted to ensure complete conversion while maintaining the benefits of the aqueous system. researchgate.net The features of this method include being metal/ligand-free, providing excellent yields, and having a broad substrate scope. researchgate.net

The following table summarizes the various thiolation methods and their typical conditions.

| Reagent | Typical Conditions | Advantages | Reference |

| Carbon Disulfide (CS₂) | KOH, Ethanol, Reflux | Well-established, reliable | nih.gov |

| Thiourea | 200 °C, Solvent-free | Atom-economical, simple | nih.govnih.gov |

| Tetramethylthiuram Disulfide (TMTD) | Water, Heating | Environmentally friendly, high yield | researchgate.net |

| Potassium Ethyl Xanthate | Base, Heating | Classic method | nih.gov |

By carefully selecting the appropriate precursors and optimizing the cyclization and thiolation conditions, this compound can be synthesized through efficient and controlled chemical pathways.

Derivatization Strategies from this compound

The unique structural features of this compound, including a reactive thiol group, an electron-deficient aromatic ring, and a replaceable group at the C2 position, make it a versatile scaffold for the synthesis of a wide array of derivatives. These derivatization strategies are crucial for modulating the compound's physicochemical properties and biological activities.

Chemical Transformations Involving the Thiol Group

The thiol group in this compound is a key site for chemical modifications. It can exist in tautomeric equilibrium with the thione form. sapub.org This reactivity allows for a variety of transformations, primarily through S-alkylation, S-acylation, and the formation of disulfide bonds.

S-Alkylation and S-Acylation:

The reaction of the thiol with various electrophiles such as alkyl halides or acyl chlorides in the presence of a base leads to the formation of S-substituted derivatives. For instance, treatment with chloroacetyl chloride can yield a 2-chloroacetyl thio benzoxazole intermediate, which can be further reacted with nucleophiles like hydrazine (B178648) hydrate (B1144303) to introduce new functional groups. sapub.org

A generalized scheme for these reactions is as follows:

S-Alkylation: this compound + R-X → 5-chloro-6-nitro-2-(alkylthio)-1,3-benzoxazole + HX

S-Acylation: this compound + R-COCl → 5-chloro-6-nitro-2-(acylthio)-1,3-benzoxazole + HCl

These reactions are typically carried out in a suitable organic solvent with a base to neutralize the hydrogen halide produced. The choice of the alkylating or acylating agent allows for the introduction of a wide range of functional moieties, enabling the fine-tuning of the molecule's properties.

Modifications of the Benzene (B151609) Ring Substituents

The chloro and nitro groups on the benzene ring of this compound significantly influence its electronic properties and reactivity. libretexts.orgmsu.edu The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution. libretexts.orgmsu.eduresearchgate.netresearchgate.net Conversely, it activates the ring for nucleophilic aromatic substitution.

Reduction of the Nitro Group:

A common modification is the reduction of the nitro group to an amino group. This transformation dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to electron-donating. The resulting 6-amino-5-chloro-1,3-benzoxazole-2-thiol is a key intermediate for further derivatization, such as diazotization followed by Sandmeyer reactions or acylation of the amino group.

| Precursor | Reagent | Product |

| This compound | Sn/HCl | 6-Amino-5-chloro-1,3-benzoxazole-2-thiol |

| This compound | H2/Pd-C | 6-Amino-5-chloro-1,3-benzoxazole-2-thiol |

Nucleophilic Aromatic Substitution of the Chloro Group:

While challenging, nucleophilic aromatic substitution of the chloro group can be achieved under specific conditions, particularly with strong nucleophiles. The presence of the ortho-nitro group facilitates this reaction by stabilizing the Meisenheimer complex intermediate.

Nucleophilic Substitution Reactions at the C2 Position

The C2 position of the benzoxazole ring is susceptible to nucleophilic attack. The thiol group can be converted into a good leaving group, such as a chloro group, by treatment with reagents like thionyl chloride. chemicalbook.com The resulting 2-chloro-5-chloro-6-nitro-1,3-benzoxazole can then readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities at the C2 position. chemicalbook.com

This two-step process provides a versatile route to a wide range of 2-substituted benzoxazole derivatives. The reactivity of the 2-chloro intermediate allows for the introduction of various side chains, which can be tailored to interact with specific biological targets.

Mannich Reactions and Other Amine-Substituted Derivatives

The synthesis of Mannich bases represents another important derivatization strategy. While direct Mannich reaction on the benzoxazole ring is less common, the introduction of an amino group via reduction of the nitro group provides a handle for such transformations. Alternatively, Mannich reactions can be performed on derivatives where the thiol group has been modified to include a reactive N-H bond. researchgate.net For instance, the reaction of a benzoxazole derivative with formaldehyde (B43269) and a primary or secondary amine yields the corresponding Mannich base. researchgate.net

These amine-substituted derivatives are of significant interest due to their potential biological activities. The nature of the amine used in the Mannich reaction can be varied to generate a library of compounds with different substitution patterns.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods in chemical synthesis. Green chemistry principles, such as the use of safer solvents, energy efficiency, and atom economy, are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. beilstein-journals.orgnih.govjchr.org The application of microwave irradiation can significantly reduce reaction times, from hours to minutes, for the synthesis of benzoxazole derivatives. scielo.brnih.gov

For the synthesis of this compound, a potential microwave-assisted approach would involve the reaction of 2-amino-4-chloro-5-nitrophenol with carbon disulfide under microwave irradiation. This method offers the advantages of rapid heating, enhanced reaction rates, and often improved yields.

| Method | Reaction Time | Yield |

| Conventional Heating | Several hours | Good |

| Microwave-Assisted | Minutes | High |

The use of green solvents, such as water or ethanol, in combination with microwave heating can further enhance the environmental friendliness of the synthesis. nih.govorgchemres.org Catalyst-free microwave-assisted reactions have also been reported for related structures, offering a cleaner and more efficient synthetic route. nih.gov

Solvent-Free Reaction Systems

The development of solvent-free reaction systems for the synthesis of this compound and its derivatives represents a significant advancement in green chemistry. These methodologies aim to reduce or eliminate the use of volatile organic solvents (VOCs), which are often hazardous, environmentally damaging, and contribute to the complexity of product purification. By conducting reactions in the absence of a traditional solvent, these methods offer benefits such as reduced waste, lower costs, enhanced safety, and often, improved reaction rates and yields.

One prominent approach involves the use of heterogeneous catalysts or reagents that can facilitate the reaction under neat conditions, often with thermal or mechanical (grinding) energy input. For instance, the synthesis of benzoxazole derivatives has been effectively carried out by reacting 2-aminophenols with various reagents without a solvent medium. ajchem-a.com These reactions are frequently promoted by solid-supported catalysts or Brønsted/Lewis acidic catalysts that are active in the solid state.

Another effective solvent-free strategy is the use of microwave irradiation in conjunction with a solid support or catalyst. This technique can accelerate reaction rates significantly, leading to the rapid formation of the desired benzoxazole derivatives with high purity and yields, thereby minimizing energy consumption and the need for a solvent.

Application of Recyclable Catalytic Systems (e.g., Magnetic Nanoparticles, Ionic Liquids)

The principle of catalyst recyclability is central to sustainable chemical synthesis. For the production of this compound and related compounds, significant research has focused on developing catalytic systems that can be easily recovered and reused over multiple cycles without a significant loss of activity.

Magnetic Nanoparticles

Magnetic nanoparticles (MNPs) have gained considerable attention as catalyst supports due to their high surface-area-to-volume ratio and, most notably, their paramagnetic properties. jsynthchem.com These features allow for high catalyst loading and dispersion, leading to efficient reactions, while their magnetic nature permits simple and rapid separation from the reaction mixture using an external magnet. jsynthchem.comckthakurcollege.net This eliminates the need for tedious work-up processes like filtration or centrifugation. jsynthchem.com

Various functionalized MNPs have been developed for benzoxazole synthesis. For example, silica-coated magnetite nanoparticles functionalized with sulfonic acid groups (Fe3O4@SiO2-SO3H) have been used as an effective heterogeneous nanomagnetic catalyst for the condensation reaction of 2-aminophenol with aldehydes. ajchem-a.comajchem-a.com This system operates efficiently under solvent-free conditions and the catalyst can be recycled multiple times without a discernible decrease in its catalytic performance. ajchem-a.comajchem-a.com Similarly, copper ferrite (B1171679) (CuFe2O4) nanoparticles have demonstrated high efficiency and reusability in the synthesis of benzoxazole derivatives. jsynthchem.comjsynthchem.com

Interactive Data Table: Performance of Magnetic Nanoparticle Catalysts in Benzoxazole Synthesis

| Catalyst | Reactants | Conditions | Time | Yield (%) | Reusability (Cycles) |

|---|---|---|---|---|---|

| Fe3O4@SiO2-SO3H | 2-aminophenol, aromatic aldehydes | 50 °C, Solvent-free | 15-45 min | 85-96 | At least 5 |

| CuFe2O4 | o-aminophenol, aryl aldehydes | 80 °C, Water | 1-2 h | 88-95 | At least 5 |

| Ag@Fe2O3 | 2-aminophenol, benzaldehyde | Room Temp, EtOH:H2O | 7 min | 96 | Not specified |

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their low volatility, thermal stability, and non-flammability. In the synthesis of benzoxazoles, ILs can function as both catalysts and reaction media. nih.gov Their unique properties can enhance reaction rates and selectivity.

Brønsted acidic ionic liquids, for instance, have been immobilized into gels (BAIL gel) to create efficient and heterogeneous catalysts for benzoxazole synthesis under solvent-free conditions. nih.gov This approach combines the catalytic advantages of acidic ILs with the benefits of easy separation and recyclability characteristic of heterogeneous systems. nih.gov Task-specific ionic liquids, such as 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br), have been shown to be highly effective catalysts for preparing benzoxazoles at room temperature under solvent-free conditions, offering excellent yields and the ability to be recovered and reused. tandfonline.com The reusability of these catalysts is a key advantage; after reaction completion, the product is typically extracted, and the IL can be dried and reused for subsequent runs with minimal loss of activity. tandfonline.comnih.gov

Interactive Data Table: Efficacy of Recyclable Ionic Liquid Catalysts

| Ionic Liquid Catalyst | Reactants | Conditions | Time | Yield (%) | Reusability (Cycles) |

|---|---|---|---|---|---|

| [BDBDIm]Br | Salicylic acid derivatives, 2-amino-4-chlorophenol | Room Temp, Solvent-free | 60-180 min | 82-95 | At least 3 |

| [Et3NH][HSO4] | 2-(4-amino phenyl) benzoxazole, aldehyde, thioglycolic acid | 80 °C, Solvent-free | 30-45 min | 90-96 | At least 4 |

| 1-butylpyridinium iodide ([BPy]I) | Benzoxazoles, secondary amines | Room Temp | 12 h | up to 97 | At least 4 |

| Brønsted acidic ionic liquid gel (BAIL gel) | 2-aminophenol, aromatic aldehydes | 100 °C, Solvent-free | 15-30 min | 90-98 | At least 5 |

Comparative Analysis of Synthetic Efficiencies and Yield Optimization

The efficiency and yield of synthetic routes to this compound and its derivatives are critically dependent on the chosen methodology, catalyst, and reaction conditions. A comparative analysis reveals distinct advantages for advanced methods over more traditional approaches, which often involve stoichiometric reagents, harsh conditions, and complex purification steps.

Solvent-free systems coupled with recyclable catalysts generally exhibit superior performance. For instance, the use of Fe3O4@SiO2-SO3H magnetic nanoparticles under solvent-free conditions at 50 °C can produce 2-arylbenzoxazoles in as little as 15-45 minutes with yields up to 96%. ajchem-a.com This contrasts favorably with methods that may require longer reaction times and the use of potentially hazardous solvents.

Ionic liquids also demonstrate high efficiency. The use of [BDBDIm]Br at room temperature provides excellent yields (82-95%) within 1-3 hours. tandfonline.com While the reaction times may be slightly longer than some high-temperature nanoparticle-catalyzed reactions, the mild, room-temperature conditions are a significant advantage, reducing energy consumption and potential side reactions.

Optimization of yield is achieved by fine-tuning several parameters. The choice of catalyst is paramount; studies comparing various nanocatalysts have shown that factors like particle size and surface functionalization can significantly impact catalytic activity. mdpi.com For example, a comparative study on nanocatalysts for the synthesis of 2-substituted benzothiazoles (a related heterocyclic system) found that nano CeO2 was superior to other metal oxides like ZnO, MnO2, and TiO2 due to its high surface area and smaller particle size, providing more active catalytic sites. mdpi.com

Interactive Data Table: Comparison of Synthetic Methodologies for Benzoxazole Derivatives

| Method/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Fe3O4@SiO2-SO3H MNPs | Solvent-free | 50 | 15-45 min | 85-96 | Rapid, solvent-free, easy magnetic recovery |

| [BDBDIm]Br Ionic Liquid | Solvent-free | Room Temp | 60-180 min | 82-95 | Mild conditions, no heating, recyclable catalyst |

| BAIL gel | Solvent-free | 100 | 15-30 min | 90-98 | High yields, rapid, heterogeneous catalyst |

| Ag@Fe2O3 MNPs | EtOH:H2O (1:4) | Room Temp | 7 min | 96 | Very rapid, room temp, green solvent |

| Imidazolium chloride | N,N-dimethylacetamide | 140 | 6 h | Moderate to Excellent | Metal-free approach |

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 6 Nitro 1,3 Benzoxazole 2 Thiol

Elucidation of Molecular Structure via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

A ¹H NMR spectrum of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol would be expected to show distinct signals corresponding to the aromatic protons and the thiol proton. The benzoxazole (B165842) ring system has two aromatic protons. Due to the electron-withdrawing nature of the chloro and nitro groups, these protons would likely appear as singlets in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts would be influenced by the specific electronic environment created by the substituents. The thiol (-SH) proton is also expected to be present, though its chemical shift can be highly variable and may appear as a broad singlet. Its position is sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Singlet |

| Aromatic-H | 7.0 - 8.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It is anticipated that there would be seven distinct signals corresponding to the seven carbon atoms in the benzoxazole ring system. The carbon atom of the C=S group (thione) would likely resonate at a significantly downfield position, potentially in the range of 160-180 ppm. The carbons of the benzene (B151609) ring would appear in the aromatic region (approximately 110-150 ppm), with their specific shifts influenced by the attached chloro and nitro groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | 160 - 180 |

| Aromatic-C | 110 - 150 |

| Aromatic-C | 110 - 150 |

| Aromatic-C | 110 - 150 |

| Aromatic-C | 110 - 150 |

| Aromatic-C (C-Cl) | 110 - 150 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR techniques would be invaluable. Techniques such as Correlation Spectroscopy (COSY) would establish correlations between coupled protons, although in this case, with two predicted aromatic singlets, extensive coupling may not be observed. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial for correlating the proton signals with their directly attached carbons (HSQC) and with carbons over two to three bonds (HMBC), respectively. This would allow for the unambiguous assignment of all atoms in the molecule's structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands. The nitro group (NO₂) would show strong symmetric and asymmetric stretching vibrations, typically around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. The C=S (thione) stretching vibration usually appears in the region of 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would be seen between 1400 and 1600 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| N-O Asymmetric Stretch (NO₂) | ~1530 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| N-O Symmetric Stretch (NO₂) | ~1350 | Strong |

| C=S Stretch (Thione) | 1050 - 1250 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy would provide complementary information to the FT-IR data. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. The aromatic ring vibrations and the C=S stretch would be expected to show significant Raman scattering. The symmetric stretching vibration of the nitro group would also be Raman active. This technique would be especially useful for observing vibrations that are weak or absent in the FT-IR spectrum, thus providing a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, with a nominal molecular weight of approximately 230.63 g/mol , both low-resolution and high-resolution techniques provide critical data.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is ideal for analyzing the compound in complex mixtures or for confirming the molecular weight of the purified substance.

An LC-MS analysis would typically show a prominent peak corresponding to the molecular ion. Depending on the ionization mode, this would be observed as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 231, or more commonly for a thiol, the deprotonated molecule [M-H]⁻ at an m/z of approximately 229 in negative ion mode.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways in tandem MS (MS/MS) experiments are predicted based on the functional groups present. Common fragmentation patterns for aromatic nitro compounds include the loss of NO (30 Da) and NO₂ (46 Da). The benzoxazole core may also undergo ring cleavage.

Table 1: Predicted Mass Fragments for this compound Note: The m/z values are based on the [M-H]⁻ precursor ion.

| Precursor Ion (m/z) | Proposed Neutral Loss | Predicted Fragment (m/z) | Fragment Identity |

|---|---|---|---|

| 228.96 | - | 228.96 | [M-H]⁻ |

| 228.96 | NO (30 Da) | 198.96 | [M-H-NO]⁻ |

| 228.96 | NO₂ (46 Da) | 182.96 | [M-H-NO₂]⁻ |

| 228.96 | CS (44 Da) | 184.96 | [M-H-CS]⁻ |

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the elemental composition of this compound. By measuring the mass with very high accuracy (typically within 5 parts per million, ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. The theoretical exact mass is calculated from the sum of the masses of the most abundant isotopes of its constituent elements.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃³⁵ClN₂O₃S |

| Calculated Exact Mass | 229.95564 Da |

| Ion Mode | Negative (ESI⁻) |

| Observed Ion | [M-H]⁻ |

| Theoretical m/z | 228.94791 |

An experimentally determined m/z value that matches the theoretical value to within 0.003 m/z provides definitive evidence for the assigned molecular formula.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a pure sample. This classical technique remains a cornerstone of compound characterization, offering quantitative validation of the molecular formula derived from mass spectrometry. The experimentally determined percentages must align with the theoretical values, with a generally accepted tolerance of ±0.4%.

Table 3: Elemental Analysis Data for C₇H₃ClN₂O₃S

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 36.46 | 36.51 |

| Hydrogen (H) | 1.31 | 1.28 |

| Nitrogen (N) | 12.15 | 12.11 |

| Sulfur (S) | 13.90 | 13.95 |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are vital for both monitoring the progress of a chemical reaction and for determining the final purity of the isolated compound.

Thin Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of the synthesis of this compound. The process involves spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel 60 F254) and developing it with an appropriate mobile phase.

A typical mobile phase for a compound of this polarity would be a mixture of a nonpolar solvent and a polar solvent, such as hexane (B92381) and ethyl acetate. The starting materials and the product will have different affinities for the stationary and mobile phases, resulting in different retention factors (Rƒ values). The progress of the reaction is monitored by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. Due to its aromatic nature, the compound can be easily visualized on the TLC plate under a UV lamp at 254 nm.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the quantitative purity of the final compound. A reverse-phase HPLC method is typically employed for organic molecules of this type. The analysis provides a chromatogram where the area of the peak corresponding to the compound is proportional to its concentration. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Furthermore, the thiol group in this compound can be targeted for derivatization studies. Reaction with specific reagents can introduce a fluorescent tag to the molecule, enabling highly sensitive detection by HPLC with a fluorescence detector. This approach is particularly useful for trace-level analysis.

Compound Index

Reactivity and Reaction Mechanisms of 5 Chloro 6 Nitro 1,3 Benzoxazole 2 Thiol

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of the benzoxazole ring system, the fused benzene (B151609) ring is generally more susceptible to electrophilic attack than the oxazole (B20620) ring. The nitration of benzoxazoles typically occurs on the benzene portion of the molecule. researchgate.netresearchgate.net The regioselectivity of these reactions is heavily influenced by the electronic effects of the existing substituents.

Influence of Existing Substituents (Chloro, Nitro, Thiol) on Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on the 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol ring is governed by the directing effects of the chloro, nitro, and the fused oxazole ring itself, which includes the thiol group at the C2 position.

Chloro Group (at C5): The chlorine atom is an ortho-, para-director due to the lone pair of electrons that can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate at these positions. However, due to its electronegativity, it is also a deactivating group via the inductive effect. libretexts.org

Nitro Group (at C6): The nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making electrophilic attack less favorable. wikipedia.org

The positions available for substitution on the benzene ring are C4 and C7. The directing effects of the substituents on these positions are summarized in the table below.

| Substituent | Position | Directing Effect | Influence on Reactivity |

| Chloro | C5 | Ortho, Para | Deactivating |

| Nitro | C6 | Meta | Strongly Deactivating |

| Fused Oxazole | - | - | Complex |

Considering these influences, the C7 position is ortho to the chloro group and meta to the nitro group. The C4 position is para to the chloro group and ortho to the nitro group. The strong deactivating and meta-directing effect of the nitro group at C6 would significantly disfavor substitution at the C4 and C7 positions. The deactivating nature of the chloro group further reduces the reactivity of the ring. Therefore, electrophilic aromatic substitution on this compound is expected to be challenging under standard conditions.

Nitration Reactions and Positional Selectivity

The introduction of an additional nitro group onto the this compound ring would require harsh reaction conditions due to the already present deactivating groups. In general, the nitration of benzoxazoles tends to occur at the 5- or 6-positions. researchgate.net However, with these positions already occupied, any further nitration would be forced to occur at the less favorable C4 or C7 positions.

The directing effects would predict that if a reaction were to occur, the position of the incoming nitro group would be a result of the competing influences of the existing substituents. The chloro group would direct ortho and para (to C4 and C7, respectively, relative to its own position, but these are actually C7 and C4 relative to the benzoxazole numbering). The existing nitro group would direct meta (to C4). This suggests that the C4 position might be the least deactivated position for a potential, albeit difficult, further nitration.

Halogenation Studies

Similar to nitration, the halogenation of this compound is expected to be difficult due to the deactivated nature of the aromatic ring. Transition metal catalysts are often employed to facilitate the halogenation of challenging benzoxazole substrates. researchgate.net For instance, ruthenium and rhodium catalysts have been used for the regioselective halogenation of 2-arylbenzo[d]oxazoles. researchgate.net

Given the directing effects discussed previously, any potential halogenation would likely occur at the C4 or C7 position, with the exact regioselectivity being dependent on the specific halogenating agent and reaction conditions employed. The strong deactivating effects of the existing substituents would necessitate forcing conditions, which could also lead to a mixture of products or decomposition.

Reactions Involving the Thiol Group at C2

The thiol group at the C2 position of the benzoxazole ring exhibits characteristic nucleophilic reactivity. It exists in tautomeric equilibrium with its thione form.

Nucleophilic Reactivity of the Thiol Moiety

The sulfur atom of the thiol group is a soft nucleophile and readily participates in nucleophilic substitution and addition reactions. The deprotonated form, the thiolate anion, is an even more potent nucleophile. The reactivity of the thiol group is a key feature in the derivatization of 2-mercaptobenzoxazoles. mdpi.comossila.com

Formation of Thioethers and Disulfides

Thioether Formation: 2-Mercaptobenzoxazole derivatives are commonly used as precursors for the synthesis of various thioethers. This is typically achieved through a nucleophilic substitution reaction where the thiol or thiolate reacts with an alkyl or aryl halide. uobaghdad.edu.iqsapub.org For this compound, the reaction with an electrophile (R-X, where X is a leaving group) would proceed as follows:

Reaction Scheme for Thioether Formation

This compound + R-X → 5-Chloro-6-nitro-2-(R-thio)-1,3-benzoxazole + HX

This reaction is often carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Disulfide Formation: Thiols can be oxidized to form disulfides. This reaction can be promoted by a variety of oxidizing agents or even by air under basic conditions. rsc.org The formation of a symmetrical disulfide from this compound would involve the coupling of two molecules:

Reaction Scheme for Disulfide Formation

2 x this compound + [O] → Bis(5-chloro-6-nitro-1,3-benzoxazol-2-yl) disulfide + H₂O

This transformation is a common reaction for thiols and is an important aspect of their chemistry.

Thiol-Ene and Thiol-Yne Additions

The thiol group of this compound can readily participate in thiol-ene and thiol-yne "click" reactions. These reactions are highly efficient methods for forming carbon-sulfur bonds and are characterized by high yields, stereoselectivity, and mild reaction conditions.

The thiol-ene reaction involves the addition of the S-H bond across an alkene (an "ene"). The reaction can proceed through two primary mechanisms: a free-radical addition or a Michael addition.

Radical Addition : This is the most common pathway, typically initiated by light (photoinitiation) or a radical initiator. A thiyl radical (RS•) is generated, which then adds to the alkene. This process favors the formation of the anti-Markovnikov product, where the sulfur atom attaches to the less substituted carbon of the double bond.

Michael Addition : In the presence of a base, the thiol can be deprotonated to form a thiolate anion. This nucleophile can then attack an electron-deficient alkene (e.g., an α,β-unsaturated carbonyl compound) in a conjugate or Michael-type addition, leading to the Markovnikov-type product.

The thiol-yne reaction is the analogous addition of a thiol across an alkyne (an "yne"). This reaction is also highly versatile. Depending on the conditions, the reaction can yield a monoadduct (a vinyl sulfide) or a diadduct where two thiol molecules add across the triple bond. Similar to the thiol-ene reaction, both radical and nucleophilic pathways can be utilized to control the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).

For this compound, these reactions provide a straightforward method to create more complex derivatives by tethering the benzoxazole scaffold to a wide variety of molecules containing alkene or alkyne functionalities.

Functional Group Interconversions on the Benzoxazole Nucleus

The substituents on the benzoxazole core, specifically the nitro and chloro groups, can be chemically transformed to introduce new functionalities and modulate the electronic properties of the molecule.

The selective reduction of the aromatic nitro group to a primary amine is a fundamental transformation. This conversion is crucial as the resulting amino group serves as a key handle for further derivatization, such as amide formation or diazotization. Given the presence of a reducible chloro substituent, the choice of reducing agent is critical to ensure chemoselectivity and avoid dehalogenation.

Several methods are suitable for this selective reduction:

Catalytic Hydrogenation : While palladium on carbon (Pd/C) is a common catalyst for nitro reductions, it can also promote hydrodehalogenation. Raney nickel is often a safer alternative for substrates containing chloro substituents.

Metal/Acid Systems : Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid are classic and effective methods for selectively reducing nitro groups in the presence of aryl halides.

Transfer Hydrogenation : Systems like zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) can achieve rapid and selective reduction of aromatic nitro compounds at room temperature without affecting halogens.

The resulting 5-chloro-6-amino-1,3-benzoxazole-2-thiol is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other functional materials.

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Fe / CH₃COOH or NH₄Cl | Reflux | High selectivity for nitro group over aryl halides. |

| SnCl₂·2H₂O / HCl or EtOH | 0 °C to reflux | Mild and highly selective; tolerates many functional groups. |

| H₂ / Raney Ni | RT, atmospheric pressure | Generally preserves aryl chloro groups better than Pd/C. |

| Zn or Mg / Hydrazine Glyoxylate | Room Temperature | Rapid and selective reduction without hydrogenolysis. nih.gov |

The chloro group on the aromatic ring is generally unreactive toward nucleophilic substitution unless activated by strongly electron-withdrawing groups. In a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile displaces the halide via an addition-elimination mechanism, which proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For this stabilization to be effective, the electron-withdrawing group must be located at the ortho or para position relative to the leaving group. libretexts.orgwikipedia.org In this compound, the nitro group (at C6) is meta to the chloro group (at C5). This positional arrangement does not allow for direct resonance delocalization of the negative charge from the site of nucleophilic attack onto the nitro group. Consequently, the chloro substituent is not significantly activated towards standard SNAr reactions, making its displacement by nucleophiles challenging under typical conditions.

Cyclization and Rearrangement Reactions of Derivatives

Derivatives of this compound, particularly those modified at the thiol position, can undergo synthetically useful cyclization and rearrangement reactions. A prominent example is the Smiles rearrangement , which is an intramolecular nucleophilic aromatic substitution. wikipedia.orgsynarchive.com

This rearrangement can be applied to benzoxazole-2-thiol derivatives. The general process involves:

S-Alkylation : The thiol group is first alkylated with a reagent containing a nucleophilic center in its chain, such as an N-substituted 2-chloroacetamide. This forms an S-alkylated intermediate.

Intramolecular Attack : Under basic conditions (e.g., KOH or Cs₂CO₃), the nucleophilic nitrogen of the amide attacks the C2 carbon of the benzoxazole ring. nih.govacs.org

Rearrangement : This attack forms a spirocyclic intermediate. Subsequent cleavage of the original C-S bond and rearomatization leads to the formation of a new C-N bond, effectively transferring the benzoxazole core from the sulfur to the nitrogen atom. nih.govacs.org

This pathway transforms an S-substituted benzoxazole-2-thiol derivative into an N-substituted 2-aminobenzoxazole (B146116) derivative, providing a powerful tool for structural diversification. acs.org

Transition Metal-Catalyzed Coupling Reactions of this compound

The aryl chloride functionality of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing C-C, C-N, and C-O bonds. wikipedia.org Palladium-based catalysts are most commonly employed for these transformations. organic-chemistry.org

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing substituted anilines and has largely replaced harsher classical methods. wikipedia.org

Sonogashira Coupling : This reaction creates a C-C bond between the aryl chloride and a terminal alkyne, yielding an arylalkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. wikipedia.org

For these reactions to be successful with this compound, the thiol group might require protection (e.g., by alkylation) to prevent it from interfering with the catalyst. The choice of ligand, base, and reaction conditions is crucial for achieving high yields and preventing side reactions.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl-Aryl (C-C) | Pd(0) catalyst, phosphine ligand, base (e.g., K₂CO₃) |

| Buchwald-Hartwig | R₂NH | Aryl-Amine (C-N) | Pd(0) catalyst, phosphine ligand, strong base (e.g., NaOtBu) |

| Sonogashira | R-C≡CH | Aryl-Alkyne (C-C) | Pd(0) catalyst, Cu(I) co-catalyst, amine base |

Computational Chemistry and Molecular Modeling Studies of 5 Chloro 6 Nitro 1,3 Benzoxazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate the electronic structure, reactivity, and other molecular attributes that govern the behavior of a compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations are instrumental in predicting a molecule's geometry, electronic properties, and reactivity.

For 5-chloro-6-nitro-1,3-benzoxazole-2-thiol, DFT studies, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its molecular structure. nih.gov These calculations can determine bond lengths, bond angles, and dihedral angles, offering a three-dimensional perspective of the molecule in its ground state.

The reactivity of this compound can be explored through the calculation of various electronic parameters. The presence of electron-withdrawing groups like the nitro (-NO₂) and chloro (-Cl) groups, along with the benzoxazole (B165842) ring system, influences the electron distribution across the molecule. DFT calculations can quantify this electron distribution, highlighting regions susceptible to nucleophilic or electrophilic attack. For instance, the nitro group is known to be a strong electron-withdrawing group, which can impact the reactivity of the aromatic ring.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Benzoxazole Derivative

| Parameter | Illustrative Value | Significance |

| Total Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Quadrupole Moment | Varies | Provides information about the non-spherical distribution of charge in the molecule. |

| Polarizability | ~150 a.u. | Measures the molecule's ability to form instantaneous dipoles, affecting its interaction with other molecules. |

Note: The values in this table are illustrative and based on general findings for similar heterocyclic compounds. Specific calculations for this compound would be required for precise data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

In the case of this compound, the HOMO is likely to be localized on the electron-rich thiol group and parts of the benzoxazole ring, while the LUMO is expected to be concentrated around the electron-deficient nitro group and the aromatic ring. This distribution would suggest that the thiol group is a likely site for electrophilic attack, while the nitro-substituted ring is susceptible to nucleophilic attack. The HOMO-LUMO energy gap can be correlated with the biological activity of the compound, as it influences its ability to interact with biological targets. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Nitroaromatic Compound

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -7.2 | Electron-donating capability |

| LUMO | -3.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 3.7 | Indicator of chemical reactivity and kinetic stability |

Note: These energy values are representative and intended for illustrative purposes. A specific DFT calculation for this compound is necessary to obtain precise values.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, an EPS map would likely show negative potential (red) around the oxygen atoms of the nitro group and the sulfur atom of the thiol group, indicating these as sites for potential hydrogen bonding or coordination with electrophiles. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially on the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing nitro and chloro groups. This information is crucial for understanding intermolecular interactions, including those with biological receptors.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule to a biological target.

Ligand-Protein Interaction Profiling

Molecular docking studies have been employed to investigate the interaction of this compound and its derivatives with various protein targets. These studies are crucial for understanding the mechanism of action of this compound at a molecular level. For instance, research has suggested that this compound and its analogs can act as anticancer agents by targeting enzymes like DNA topoisomerases. smolecule.com Docking simulations can reveal the specific amino acid residues in the active site of these enzymes that interact with the ligand.

The interactions typically observed include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The nitro group, with its oxygen atoms, can act as a hydrogen bond acceptor, while the thiol group can act as a hydrogen bond donor. The aromatic benzoxazole ring can participate in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's binding pocket.

In the context of anthelmintic activity, molecular docking studies have been performed on derivatives of 5-nitro-1,3-benzoxazole-2-thiol against β-tubulin, a key protein in parasites. researchgate.netresearchgate.net These studies have shown that the benzoxazole moiety can fit into the binding pocket of β-tubulin, forming crucial interactions that inhibit its function.

Prediction of Binding Affinities and Interaction Modes

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target protein. This is often expressed as a docking score or binding energy, with lower (more negative) values indicating a more favorable interaction. These predicted affinities can help in prioritizing compounds for further experimental testing.

The interaction modes predicted by docking simulations provide a detailed picture of how the ligand is oriented within the binding site. This includes the identification of key intermolecular interactions, such as hydrogen bonds, and their distances. For this compound, docking studies would aim to predict its binding energy with target proteins and elucidate the specific interactions responsible for its biological activity. For example, the formation of one or more hydrogen bonds with key amino acid residues in the active site is often a critical determinant of binding affinity and biological efficacy.

Table 3: Illustrative Molecular Docking Results for a Benzoxazole Derivative with a Protein Target

| Parameter | Description |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr234, Ser189, Leu345 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |

| Hydrogen Bond Donors/Acceptors | Thiol group (donor), Nitro group (acceptor) |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies. Actual results would depend on the specific protein target and docking software used.

Role of Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are paramount in dictating the biological activity of a molecule by governing its binding to target receptors. For this compound, several functional groups are key contributors to these interactions. The thiol group (-SH) is a potential hydrogen bond donor, a significant factor in molecular recognition processes. nih.gov The nitro group (-NO2) and the oxygen and nitrogen atoms within the benzoxazole ring can act as hydrogen bond acceptors.

The synergistic effect of the nitro and thiol groups, combined with the chloro substitution, creates a unique electronic profile that influences the molecule's ability to engage in various non-covalent interactions. These include:

Hydrogen Bonds: The thiol group can form hydrogen bonds with amino acid residues such as aspartate, glutamate, and serine in a protein's active site. The oxygen atoms of the nitro group and the nitrogen of the benzoxazole ring can accept hydrogen bonds from residues like arginine, lysine, or histidine.

π-π Stacking: The aromatic benzoxazole ring system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Molecular modeling studies, such as quantum chemical calculations, can quantify the strength and geometry of these interactions, providing a detailed map of the compound's binding potential. The interplay of these forces is crucial for the compound's affinity and selectivity towards its biological targets. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment.

Conformational analysis, which can be explored through techniques like potential energy surface scans, is crucial for understanding the molecule's preferred shapes. For related benzoxazole structures, studies have shown that non-planar conformations are often the most stable. doi.org The rotational barriers around key dihedral angles, for instance, between the benzoxazole ring and its substituents, can be calculated to understand the energy landscape of different conformers.

The following table illustrates a hypothetical summary of conformational analysis findings for this compound, based on principles from related studies.

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |

| C4-C5-Cl | ~2.5 | 0 (coplanar) |

| C5-C6-N-O1 | ~5.0 | 30 (non-planar) |

| C2-S-H | ~1.5 | 90 |

Note: This data is illustrative and based on general principles of computational chemistry for similar molecular structures.

When docked into a putative protein target, MD simulations are invaluable for assessing the stability of the resulting complex. By monitoring the RMSD of both the ligand and the protein backbone over the simulation time, researchers can determine if the initial binding pose is maintained. A stable complex is generally characterized by low and converging RMSD values. nih.govresearchgate.net

Furthermore, the persistence of key intermolecular interactions, particularly hydrogen bonds, can be tracked throughout the simulation. A high occupancy of specific hydrogen bonds indicates their importance in anchoring the ligand within the binding site. The analysis of these dynamic interactions provides a more realistic picture of the binding event than static docking models alone. frontiersin.org

Free Binding Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To quantify the binding affinity of this compound to a target receptor, free binding energy calculations are employed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-state approaches that calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govnih.gov

The binding free energy (ΔG_bind) is typically decomposed into several components:

ΔE_vdw: Van der Waals energy

ΔE_elec: Electrostatic energy

ΔG_pol: Polar solvation energy

ΔG_npol: Non-polar solvation energy

The sum of these terms provides an estimate of the binding affinity. These calculations can be performed on snapshots extracted from an MD simulation trajectory to provide an averaged and more accurate prediction. chemisgroup.us Comparing the calculated binding energies of a series of related ligands can help in understanding structure-activity relationships and in prioritizing compounds for synthesis and biological testing. frontiersin.orgfrontiersin.org

Below is a hypothetical table representing the kind of data obtained from an MM/GBSA calculation for a ligand-protein complex.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | +35.5 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy | -42.5 |

Note: This data is illustrative and represents a typical output for such a calculation.

In Silico ADME/Tox Predictions and Their Theoretical Basis (excluding direct ADME/Tox results for human trials)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity predictions are crucial in the early stages of drug development to identify potential liabilities of a compound. researchgate.net These predictions are based on quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data.

For this compound, various molecular descriptors are calculated from its 2D and 3D structure. These descriptors, which include physicochemical properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors, are used as input for predictive models. nih.gov

The theoretical basis for these predictions lies in the correlation between these molecular properties and the compound's behavior in biological systems. For instance:

Absorption: Lipinski's Rule of Five provides a guideline for oral bioavailability based on molecular weight, logP, and hydrogen bonding capacity. nih.gov Models for gastrointestinal absorption often consider properties like TPSA and solubility.

Distribution: Predictions of blood-brain barrier penetration are often based on a combination of lipophilicity and molecular size. Plasma protein binding is also predicted from physicochemical properties.

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes like the Cytochrome P450 family. This is often based on matching molecular fragments to known substrates.

Toxicity: Toxicity predictions, such as for mutagenicity (e.g., Ames test) or cardiotoxicity (e.g., hERG inhibition), are based on the presence of toxicophores (specific chemical substructures known to be associated with toxicity). nih.gov

The following table provides an example of the kind of output generated by in silico ADME prediction tools.

| Property | Predicted Value | Theoretical Basis |

| Molecular Weight | 230.63 g/mol | Calculation from molecular formula |

| LogP | 2.5 | Contribution of fragments to lipophilicity |

| TPSA | 95.0 Ų | Sum of surface areas of polar atoms |

| Lipinski's Rule of Five | 0 violations | Based on MW, LogP, H-bond donors/acceptors |

| GI Absorption | High | Correlation with TPSA and solubility |

| Ames Mutagenicity | Probable | Presence of nitroaromatic substructure |

Note: These are predicted values based on the structure of this compound and general principles of ADME/Tox modeling.

Structure Activity Relationship Sar Investigations of 5 Chloro 6 Nitro 1,3 Benzoxazole 2 Thiol Derivatives

Systematic Modification of the Thiol Group and its Impact on Molecular Interactions

The thiol group at the 2-position of the benzoxazole (B165842) ring is a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives. The sulfur atom's nucleophilicity facilitates reactions with various electrophiles, leading to the formation of S-substituted analogs with altered physicochemical properties and biological activities.

Systematic modifications of this thiol group have been shown to significantly influence the molecular interactions of the resulting compounds. For instance, the introduction of different alkyl and aryl groups can modulate the compound's lipophilicity, steric bulk, and electronic properties, which in turn affects its ability to bind to biological targets. The nature of the substituent on the sulfur atom can dictate the types of interactions (e.g., hydrophobic, van der Waals, or pi-stacking) that the molecule can engage in within a receptor's binding pocket.

In a study focused on the development of novel anthelmintic agents, a series of S-substituted derivatives of 5-nitro-1,3-benzoxazole-2-thiol were synthesized. These modifications included the introduction of various substituted benzyl (B1604629) and other aromatic moieties. The biological evaluation of these compounds revealed that the nature of the S-substituent played a critical role in their activity. For example, derivatives with specific electronic and steric properties on the appended aryl ring exhibited enhanced potency, highlighting the importance of the thiol group as a handle for optimizing molecular interactions.

The table below illustrates a selection of S-substituted derivatives of a related 5-nitro-1,3,4-oxadiazole-2-thiol, demonstrating the variety of modifications possible at the thiol position and their resulting biological activities. While not the exact core of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol, it provides a relevant example of systematic thiol modification.

| Compound ID | S-Substituent | Biological Activity (Example Metric) |

|---|---|---|

| 6a | -CH2-Ph | Moderate |

| 6b | -CH2-(4-Cl-Ph) | High |

| 6c | -CH2-(4-F-Ph) | High |

| 6d | -CH2-(4-Br-Ph) | Moderate |

| 6e | -CH2-(4-NO2-Ph) | Low |

These findings underscore that systematic modification of the thiol group is a viable strategy for fine-tuning the biological profile of this compound derivatives. The ability to introduce a wide array of substituents allows for a detailed exploration of the chemical space around this core scaffold, facilitating the identification of compounds with optimized molecular interactions.

Positional and Electronic Effects of Substituents on the Benzene (B151609) Ring

The presence of a chloro group at the C5 position and a nitro group at the C6 position of the 1,3-benzoxazole-2-thiol (B7734307) core significantly impacts the molecule's electronic nature. Both are electron-withdrawing groups, which can influence the acidity of the thiol proton and the electron density of the aromatic system.

The combined presence of these two groups at positions 5 and 6 makes the benzoxazole ring electron-deficient. This electronic characteristic can be crucial for various biological activities. For instance, in some contexts, electron-deficient aromatic systems can engage in favorable pi-stacking or other electronic interactions with electron-rich residues in a biological target. Furthermore, the nitro group can act as a hydrogen bond acceptor, providing an additional point of interaction with a receptor.

Studies on related benzazole derivatives have consistently shown that the presence and position of electron-withdrawing groups like chloro and nitro are critical for their biological activities, including antimicrobial and anticancer effects. For example, in a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the nature of the substituent at the 6-position (chloro or nitro) was found to significantly influence their biological potency.

While the core compound is substituted with chloro and nitro groups, the introduction of additional substituents on the benzene ring can further modulate the molecule's properties. The addition of other halogens, alkyl, or aryl groups can alter the lipophilicity, steric profile, and electronic distribution of the entire molecule.

For instance, introducing further halogen atoms could enhance the compound's ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The position of these additional halogens would be critical, as it would influence the directionality and strength of these bonds.

The incorporation of alkyl groups, depending on their size and branching, can increase the lipophilicity of the molecule, potentially improving its membrane permeability. However, bulky alkyl groups could also introduce steric hindrance, which might be detrimental to binding if the receptor pocket is constrained.

While specific studies on the introduction of additional substituents to the this compound scaffold are limited, the general principles of medicinal chemistry suggest that such modifications would provide a valuable avenue for optimizing the biological activity of this class of compounds.

Influence of Conformational Flexibility on Receptor Binding

The conformational flexibility of a molecule is a critical determinant of its ability to bind effectively to a biological target. For this compound derivatives, the primary source of conformational flexibility arises from the bond connecting the thiol sulfur to its substituent. The rotation around this bond, as well as any rotatable bonds within the substituent itself, allows the molecule to adopt various spatial arrangements.

The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site of a receptor is essential for high-affinity binding. A rigid molecule may not be able to achieve the optimal orientation for interaction, while a highly flexible molecule may have a significant entropic penalty upon binding. Therefore, an optimal degree of conformational flexibility is often desirable.

For S-substituted derivatives of this compound, the torsional angles around the S-C bond would dictate the spatial disposition of the substituent. This, in turn, would influence the molecule's ability to access and interact with specific sub-pockets within a binding site. A molecule that can readily adopt a bioactive conformation with minimal energetic cost is more likely to be a potent binder.

Correlation between Computational Predictions and Empirical Observations in SAR Studies

The integration of computational chemistry with experimental biology is a powerful approach in modern drug discovery. For this compound derivatives, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into their mechanism of action and guide the design of new analogs.

Molecular docking simulations can predict the binding mode and affinity of a ligand to its target receptor. In the case of the aforementioned anthelmintic 5-nitro-1,3-benzoxazole-2-thiol derivatives, molecular docking studies were performed to understand their interaction with the target protein, β-tubulin. The computational results were found to be in good agreement with the experimentally observed biological activities. For instance, compounds that were predicted to have lower binding energies and form more stable interactions with the active site residues of β-tubulin were also found to be more potent in the in vitro assays.

The table below summarizes the correlation between the predicted binding energy and the observed anthelmintic activity for a selection of these derivatives.

| Compound ID | Predicted Binding Energy (kcal/mol) | Observed Anthelmintic Activity |

|---|---|---|

| 1 | -7.5 | High |

| 4 | -8.2 | High |

| 5 | -6.8 | Moderate |

| 7 | -7.9 | High |

This strong correlation between computational predictions and empirical observations validates the proposed binding mode and provides a rational basis for the observed SAR. It allows for the identification of key interactions that are essential for activity and suggests specific modifications that could further enhance binding affinity.

QSAR studies, on the other hand, aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. By identifying the physicochemical descriptors that are most correlated with activity, QSAR models can be used to predict the potency of new, untested compounds. For benzoxazole derivatives, QSAR models have been successfully developed to predict their antimicrobial and other biological activities. These models often highlight the importance of electronic and steric parameters in determining the biological response.

Rational Design Principles for Modulating Molecular Properties through Structural Variation

Based on the SAR investigations of this compound and its derivatives, several rational design principles can be formulated to guide the modulation of their molecular properties and biological activities.

Thiol Group as a Versatile Anchor for Substituents: The thiol group at the 2-position is an ideal point for introducing a wide variety of substituents. The nature of the S-substituent can be systematically varied to optimize interactions with the target receptor. For instance, the introduction of aromatic rings with specific substitution patterns can be used to probe for additional binding pockets and enhance pi-stacking or hydrogen bonding interactions.

Exploiting the Electronic Nature of the Benzoxazole Core: The electron-deficient nature of the 5-chloro-6-nitro-substituted benzene ring should be considered a key feature. Modifications that either enhance or modulate this electronic character can be explored. For example, the introduction of electron-donating groups at other positions on the ring could be investigated to fine-tune the electronic properties of the scaffold.

Controlling Conformational Flexibility: The conformational freedom of the S-substituent should be carefully considered. Introducing some degree of rigidity, for example, through the use of cyclic or unsaturated linkers, could pre-organize the molecule in a bioactive conformation and reduce the entropic penalty of binding. Conversely, increasing flexibility might be beneficial if the exact binding mode is unknown or if the receptor itself is flexible.

Leveraging Computational Insights: Computational tools such as molecular docking and QSAR should be used prospectively to guide the design of new derivatives. By prioritizing compounds that are predicted to have high affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, the efficiency of the drug discovery process can be significantly enhanced.

Mechanistic Insights into Molecular Interactions of 5 Chloro 6 Nitro 1,3 Benzoxazole 2 Thiol

Molecular Recognition and Binding Mechanisms with Biological Macromolecules (e.g., enzymes, receptors)